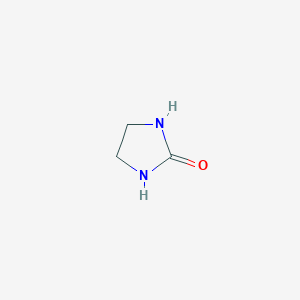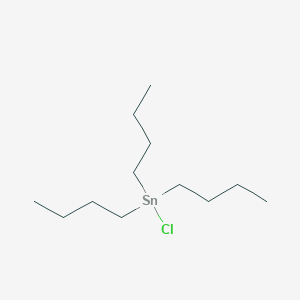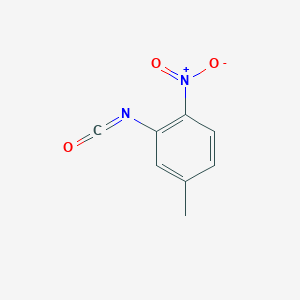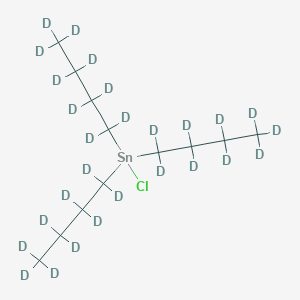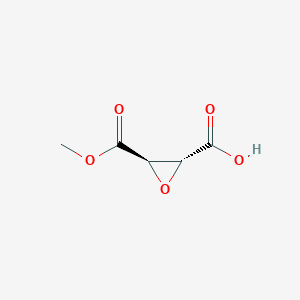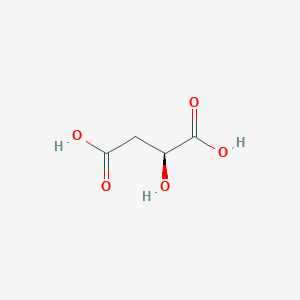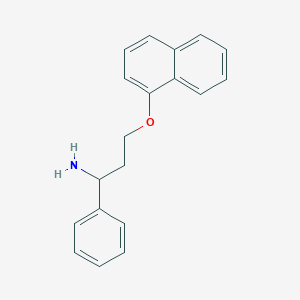
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information on the class of compounds it belongs to and its relevance in scientific research or industry.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the process. It may also discuss the yield and purity of the final product.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. Computational methods might also be used to predict the structure and properties of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include things like its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization in Organic Chemistry
- Application Summary : The compound is synthesized and characterized using techniques like FT-IR, FT-Raman, NMR, and UV-vis spectral methods .
- Methods : Utilization of Fourier transform-infrared spectroscopy (FT-IR), FT-Raman spectroscopy, nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-vis) for structural characterization .
- Results : The study provided detailed vibrational assignments and theoretical NMR analysis for structural characterization, with comparisons to experimental chemical shifts .
Computational Chemistry Analysis
- Application Summary : Computational methods like density functional theory (DFT) are used to optimize the structure and compare geometrical parameters with experimental data .
- Methods : Gaussian software and DFT with B3LYP/6-311++G(d,p) basis set for molecular optimization .
- Results : The optimization procedure confirmed the minimum energy conformation of the molecule’s structure .
Nonlinear Optical Material Study
- Application Summary : Investigations into the nonlinear optical properties, which are crucial for developing advanced photonic devices .
- Methods : Analysis of the molecule’s nonlinear optical properties using computational studies .
- Results : The study contributed to understanding the nature of the molecule and its potential application in nonlinear optics .
Molecular Docking in Drug Discovery
- Application Summary : The molecule is docked to assess its interaction with biological targets, such as the ACE2 receptor in SARS-CoV-2 infection .
- Methods : Molecular docking techniques to simulate the interaction between the compound and the ACE2 receptor .
- Results : The docking study aimed to identify the therapeutic potential of the molecule against SARS-CoV-2 .
ADMET Profile Prediction
- Application Summary : Assessment of the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of the compound .
- Methods : Computational predictions of ADMET properties to evaluate the compound’s suitability as a drug candidate .
- Results : The study provided insights into the molecule’s pharmacokinetic properties and potential as a therapeutic agent .
Chalcone Derivative Research
- Application Summary : The compound’s structure allows it to be a precursor for various organic compounds, including chalcone derivatives .
- Methods : Chemical synthesis and characterization of chalcone derivatives from the base compound .
- Results : The research explored the compound’s versatility in forming a diverse group of flavonoids and isoflavonoids .
Precursor for Chalcone Derivatives and Flavonoids
- Application Summary : This compound serves as a precursor for the synthesis of various chalcone derivatives, which are important in the development of flavonoids and isoflavonoids .
- Methods : The synthesis involves experimental techniques such as FT-IR, FT-Raman, NMR, and UV-vis spectral methods, complemented by computational methods using Gaussian software .
- Results : The research provides insights into the structural characteristics of the compound and its derivatives, contributing to the understanding of their potential applications in medicinal chemistry .
Transdermal Drug Delivery Systems
- Application Summary : The compound has been explored for use in transdermal patches for controlled delivery of duloxetine hydrochloride, which is beneficial for conditions requiring chronic administration .
- Methods : The transdermal patches are prepared using the solvent evaporation method with controlled release grades of HPMC and plasticizer PEG-400 .
- Results : The patches showed uniform physical characteristics, low water vapor absorption, and moisture loss, indicating high quality. In-vitro and ex-vivo drug release studies demonstrated nearly complete release (94%) of the drug in 24 hours .
Molecular Docking and ADMET Studies
- Application Summary : The compound has been subjected to molecular docking studies to assess its interaction with biological targets, such as the ACE2 receptor in SARS-CoV-2, and ADMET studies for drug-likeness evaluation .
- Methods : Molecular docking techniques simulate the interaction between the compound and the ACE2 receptor, while ADMET properties are computationally predicted .
- Results : These studies aim to identify the therapeutic potential of the molecule against SARS-CoV-2 and evaluate its pharmacokinetic properties as a drug candidate .
Safety And Hazards
This would involve studying the safety and hazards associated with the compound. It could include its toxicity, flammability, environmental impact, and the precautions that need to be taken when handling it.
Orientations Futures
This would involve discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, and how the compound could be modified to improve its properties or activity.
I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!
Propriétés
IUPAC Name |
3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKLSASLJIYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




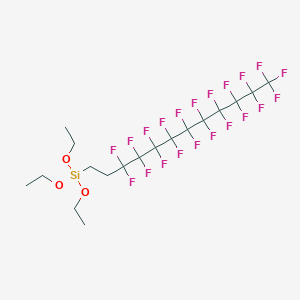
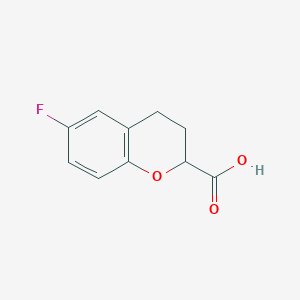
![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
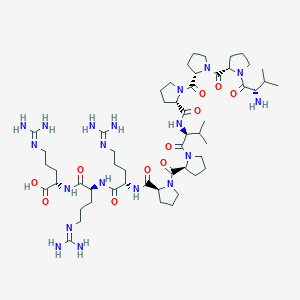
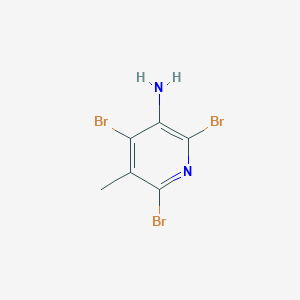
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
